molecular formula C11H11ClFINO2- B11816727 N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate

N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate

Cat. No.: B11816727
M. Wt: 370.56 g/mol
InChI Key: PCLYRABAASZZJG-UHFFFAOYSA-M
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Description

N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate is a chemical compound with the molecular formula C11H12ClFINO2 It is known for its unique structure, which includes a tert-butyl group, a chloro, fluoro, and iodo-substituted phenyl ring, and a carbamate functional group

Preparation Methods

The synthesis of N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable halogenated phenyl derivative. One common method includes the use of tert-butyl carbamate and 4-chloro-3-fluoro-2-iodophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, at low temperatures to prevent decomposition .

Chemical Reactions Analysis

N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like 1,4-dioxane. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The halogenated phenyl ring can also participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate can be compared with other carbamate derivatives such as:

The unique combination of halogen atoms and the carbamate group in this compound provides distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C11H11ClFINO2-

Molecular Weight

370.56 g/mol

IUPAC Name

N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate

InChI

InChI=1S/C11H12ClFINO2/c1-11(2,3)15(10(16)17)7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,16,17)/p-1

InChI Key

PCLYRABAASZZJG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)N(C1=C(C(=C(C=C1)Cl)F)I)C(=O)[O-]

Origin of Product

United States

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